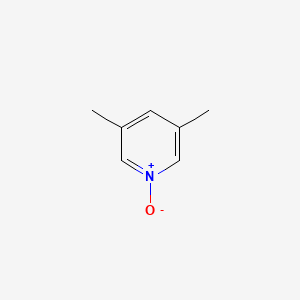

3,5-Dimethylpyridine-N-oxide

Description

General Context of Pyridine (B92270) N-Oxides in Chemical Science

Pyridine N-oxides are a class of heterocyclic compounds structurally related to pyridine, where the nitrogen atom is oxidized to an N-oxide functional group. wikipedia.orgwikipedia.org This structural modification, the N→O dative bond, significantly alters the electronic properties and reactivity of the aromatic ring compared to the parent pyridine. rsc.org The introduction of the N-oxide moiety results in a zwitterionic character, increasing the compound's polarity and electron density, particularly at the C2 (ortho) and C4 (para) positions. researchgate.netresearchgate.net This activation makes pyridine N-oxides much more susceptible to both electrophilic and nucleophilic substitution reactions than the relatively unreactive pyridine ring. researchgate.netsemanticscholar.org

In chemical science, pyridine N-oxides are recognized as highly versatile reagents and intermediates. acs.orgresearchgate.net They have a rich history of applications, serving as mild oxidants, electron-pair donors, and valuable ligands in coordination chemistry and catalysis. acs.orgnih.govrsc.org The N-oxide group can direct the functionalization of the pyridine ring and can be readily removed via deoxygenation reactions, making these compounds powerful tools for the synthesis of substituted pyridines. researchgate.netsemanticscholar.org More recently, their role has expanded into modern synthetic methodologies, including photocatalysis, where they can generate reactive radical species upon single-electron transfer, enabling novel C-H functionalization reactions. acs.orgchemrxiv.org Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of new materials. semanticscholar.orgresearchgate.net

Significance of 3,5-Dimethylpyridine-N-oxide as a Model Compound and Synthetic Intermediate

This compound, also known as 3,5-lutidine N-oxide, is a specific derivative that holds considerable significance in academic and industrial research. ontosight.aiiucr.org Its symmetrical substitution pattern, with methyl groups at the 3 and 5 positions, influences its reactivity and makes it a valuable compound for mechanistic studies and as a specialized synthetic building block.

As a synthetic intermediate, this compound is a crucial precursor in the production of important pharmaceuticals. patsnap.comgoogle.com A primary application is in the synthesis of proton pump inhibitors like omeprazole (B731). patsnap.comchemicalbook.com The N-oxide is first nitrated to form 3,5-dimethyl-4-nitropyridine-N-oxide, a key intermediate that is further elaborated to construct the final drug molecule. patsnap.comgoogle.comchemicalbook.com The presence of the N-oxide group facilitates the crucial nitration step at the C4 position. google.com

In academic research, this compound serves as a model compound for studying various chemical transformations. It has been used to investigate pericyclic reactions, such as 1,3-dipolar cycloadditions with dipolarophiles like phenylsulfonylpropadiene. clockss.org It also functions as an additive in materials science, for instance, to induce a high degree of isotactic polymerization in the radical polymerization of N-isopropylacrylamide (NIPAAm). iucr.orgchemicalbook.com Furthermore, its properties as a ligand in coordination chemistry have been explored, for example, in the synthesis of manganese-porphyrin complexes. iucr.org The crystal structure of its dihydrate form has been analyzed, providing insights into its supramolecular chemistry and hydrogen bonding networks. iucr.orgresearchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO |

| Molar Mass | 123.15 g/mol |

| Appearance | Solid, beige to white crystalline powder |

| Melting Point | 100-104 °C |

| CAS Number | 3718-65-8 |

Data sourced from multiple references. chemicalbook.comchembk.comsigmaaldrich.comsmolecule.comscbt.com

Historical Development of Research on Pyridine N-Oxides

The study of pyridine N-oxides dates back to the early 20th century. The first synthesis of the parent compound, pyridine-N-oxide, was reported by the German chemist Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidizing agent. wikipedia.org Another key figure, Eiji Ochiai, made significant contributions to the synthesis and reactivity of N-oxides starting in the 1940s and 1950s, developing methods using hydrogen peroxide in acetic acid, a technique that remains widely used. nih.goviucr.org

Initially, research focused on understanding the fundamental properties and reactivity of this new class of compounds. It was quickly established that the N-oxide functionality dramatically increases the reactivity of the pyridine ring, allowing for substitutions that are difficult or impossible on the parent heterocycle. researchgate.netsemanticscholar.org This realization cemented their role as indispensable intermediates in heterocyclic chemistry for synthesizing substituted pyridines. semanticscholar.orgrsc.org For decades, their chemistry was dominated by their use as substrates in two-electron transfer processes, such as nucleophilic and electrophilic substitutions, and as directing groups for functionalization at the C2 and C4 positions. researchgate.netchemrxiv.org

In recent years, the field has seen a significant renaissance with the advent of modern catalytic methods. Researchers have begun to exploit the single-electron transfer (SET) capabilities of pyridine N-oxides. chemrxiv.org Early electrochemical studies had shown that they could be oxidized to form N-oxide cation radicals, but the synthetic utility of these species was largely overlooked. chemrxiv.org The emergence of photoredox catalysis has provided a mild and efficient way to access these radical intermediates, leading to the development of novel transformations. acs.org Pyridine N-oxides are now used as hydrogen atom transfer (HAT) catalysts and as precursors for generating various radical species, enabling previously challenging C(sp³)–H functionalization reactions. acs.orgchemrxiv.orgresearchgate.net This evolution from simple synthetic intermediates to key components in advanced catalytic systems highlights the enduring and expanding importance of pyridine N-oxides in chemical science. chemrxiv.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTLCMOZTCLOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[N+](=C1)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190662 | |

| Record name | 3,5-Dimethylpyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3718-65-8 | |

| Record name | NSC 272271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3718-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylpyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylpyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylpyridine N Oxide and Its Derivatives

Classical Oxidation Approaches

Traditional methods for the N-oxidation of pyridines rely on the use of strong oxidizing agents. These approaches are well-established and widely used due to their simplicity and effectiveness.

Peracid-Mediated N-Oxidation (e.g., m-Chloroperoxybenzoic Acid)

Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines. arkat-usa.orgtandfonline.commdpi.comchemtube3d.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at or below room temperature. tandfonline.com The mechanism involves the electrophilic attack of the peracid's oxygen atom on the nitrogen of the pyridine (B92270) ring. smolecule.com For 3-substituted pyridines, m-CPBA has been shown to provide higher yields compared to other classical oxidizing agents. arkat-usa.org An improved work-up procedure that avoids aqueous conditions has been developed to enhance product yields by using solid potassium carbonate to remove the m-chlorobenzoic acid byproduct. tandfonline.com

A study comparing various oxidizing agents for 3-substituted pyridines demonstrated the efficacy of m-CPBA. tandfonline.com While specific yield data for 3,5-dimethylpyridine (B147111) with m-CPBA is not detailed in the provided context, the general high efficiency for 3-substituted pyridines is noted. arkat-usa.org For instance, the oxidation of various pyridines with m-CPBA in a DMF/MeOH solvent system in the presence of HF resulted in excellent yields of the corresponding N-oxides. arkat-usa.org

Hydrogen Peroxide-Based N-Oxidation (e.g., H2O2/Glacial Acetic Acid Systems)

The use of hydrogen peroxide in combination with glacial acetic acid is a frequently employed method for preparing pyridine N-oxides. tandfonline.comchemtube3d.com This system generates peracetic acid in situ, which then acts as the oxidizing agent. smolecule.com The reaction typically requires heating to achieve complete conversion. smolecule.comprepchem.com

A detailed procedure for the synthesis of 3,5-dimethylpyridine-N-oxide involves dissolving 3,5-lutidine in glacial acetic acid and adding hydrogen peroxide. The mixture is heated, and after the reaction, the excess acetic acid is removed under reduced pressure. nih.goviucr.org One protocol specifies heating a mixture of glacial acetic acid, 3,5-dimethylpyridine, and 35% hydrogen peroxide at 80°C for 5 hours. nih.goviucr.org Another variation involves heating 3,5-lutidine in acetic acid to 60°C, followed by the addition of hydrogen peroxide and subsequent heating to 90°C for several hours. prepchem.com Yields for this method are reported to be high, with one procedure yielding 14,940 g of this compound from 15 kg of 3,5-lutidine. prepchem.com

| Reactants | Conditions | Product | Yield | Reference |

| 3,5-Lutidine, H2O2, Acetic Acid | 90°C, 19 hours | This compound | ~85% (calculated from molar quantities) | prepchem.com |

| 3,5-Dimethylpyridine, H2O2, Acetic Acid | 80°C, 5 hours | This compound | Not specified | nih.goviucr.org |

Catalytic N-Oxidation Protocols

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric amounts of strong oxidants, catalytic systems have been developed. These methods often offer higher efficiency and selectivity under milder conditions.

Transition Metal-Catalyzed Systems (e.g., Mn-porphyrin complexes, methyltrioxorhenium)

Transition metal complexes have proven to be effective catalysts for the N-oxidation of pyridines using environmentally benign oxidants like hydrogen peroxide.

Manganese-porphyrin complexes , such as manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], can catalyze the N-oxidation of a variety of pyridine derivatives in good yields and with high chemoselectivity. arkat-usa.orgumich.edu These reactions are typically carried out using hydrogen peroxide as the oxygen donor in the presence of a cocatalyst like ammonium (B1175870) acetate. arkat-usa.orgumich.edu Pyridines with alkyl substituents generally show almost complete conversion to their N-oxides. arkat-usa.orgumich.edu

Methyltrioxorhenium (MTO) is another highly effective catalyst for the N-oxidation of pyridines with aqueous hydrogen peroxide. arkat-usa.orgnih.govumich.edu This system provides high yields of N-oxides for 3- and 4-substituted pyridines with low catalyst loading (0.2-0.5 mol%). arkat-usa.orgumich.edu However, MTO can be expensive and may decompose, which can hinder catalyst recycling. nih.gov

| Catalyst | Substrate | Oxidant | Conditions | Product Yield | Reference |

| [Mn(TDCPP)Cl] | Various Pyridines | H2O2 | CH2Cl2/CH3CN, Ammonium Acetate | Good yields | arkat-usa.orgumich.edu |

| Methyltrioxorhenium (MTO) | 3- and 4-Substituted Pyridines | 30% aq. H2O2 | 0.2-0.5 mol% MTO | High yields | arkat-usa.orgumich.edu |

Alternative Oxidant Systems (e.g., dimethyldioxirane, bis(trimethylsilyl)peroxide)

Dimethyldioxirane (DMD) , generated in situ or used as an isolated solution in acetone, is a powerful and versatile oxidizing agent for the N-oxidation of pyridines. arkat-usa.orgresearchgate.netresearchgate.net The reaction with DMD is often rapid and quantitative, producing the corresponding N-oxides as the sole products. researchgate.netresearchgate.net The oxidation of 2-substituted pyridines with DMD has been studied to understand the steric effects on the reaction rate. researchgate.netresearchgate.net

Bis(trimethylsilyl)peroxide (BTSP) , in the presence of a rhenium catalyst such as perrhenic acid, serves as an alternative to aqueous hydrogen peroxide for N-oxidation. arkat-usa.org This system allows for the oxidation of pyridines under anhydrous conditions. For example, methyl isonicotinate (B8489971) was successfully oxidized to its N-oxide using BTSP and perrhenic acid in dichloromethane at room temperature. arkat-usa.org

Ring Transformation Reactions leading to Pyridine N-Oxides

While the direct oxidation of pyridines is the most common route to their N-oxides, ring transformation reactions offer an alternative synthetic strategy. arkat-usa.org One such method involves the transformation of isoxazoles. arkat-usa.org Additionally, a non-oxidative method for preparing pyrimidine (B1678525) N-oxides involves the reaction of N-aminopyrimidinium salts with hydroxylamine, which results in an N-NH to N-O replacement. wur.nl Although these methods are not primarily used for this compound, they represent a valid synthetic approach for pyridine N-oxide derivatives in general.

Directed Synthesis of Functionalized this compound Derivatives

The N-oxide functional group in this compound significantly modifies the electronic properties of the pyridine ring. This alteration enhances the ring's reactivity towards both electrophilic and nucleophilic reagents, opening up diverse pathways for the synthesis of functionalized derivatives. mdpi.com The N-oxide group activates the pyridine ring, making it a versatile intermediate for introducing a variety of functional groups at specific positions. smolecule.com

Electrophilic Nitration Strategies

A primary method for the functionalization of this compound is electrophilic nitration. The presence of the N-oxide group, coupled with the directing effects of the two methyl groups at the 3 and 5 positions, makes the 4-position highly susceptible to electrophilic attack. This regioselectivity is a key feature of the nitration reaction, predominantly yielding 4-nitro-3,5-dimethylpyridine-N-oxide. sapub.orgumich.edu This derivative is a crucial intermediate in the synthesis of various pharmaceuticals. google.com

The nitration is typically achieved by treating this compound with a strong nitrating agent. Common methodologies involve mixtures of concentrated nitric acid and sulfuric acid. google.com An alternative approach, aimed at improving safety and reducing environmental impact, utilizes potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid. google.com This method avoids the generation of brown smoke associated with nitric acid and can shorten reaction times. google.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich 4-position of the pyridine ring.

Continuous process methodologies have been developed for industrial-scale production, integrating the initial oxidation of 3,5-lutidine with the subsequent nitration step. google.com These processes can achieve high yields and purity while allowing for the recycling of solvents and nitrating agents.

| Nitrating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Concentrated HNO₃ / H₂SO₄ | Temperature: 90°C; Reaction incubated overnight. | 4-Nitro-3,5-dimethylpyridine-N-oxide | 89.33% | google.com |

| KNO₃ in concentrated H₂SO₄ | Addition at 0-60°C; Reaction at 60-120°C for 0.5-12 hours. | 4-Nitro-3,5-dimethylpyridine-N-oxide | ~75% | google.com |

| HNO₃ / Toluene mixture | Addition at 70°C; Reaction at 90°C overnight. | 4-Nitro-3,5-dimethylpyridine-N-oxide | 89.66% | google.com |

Other Substitution Reactions for Ring Functionalization

Beyond nitration, the activated ring of this compound and its derivatives can undergo various other substitution reactions to introduce a range of functional groups. The N-oxide moiety facilitates nucleophilic substitution, often after an initial electrophilic activation step. google.com

Amination: A notable development is the regioselective amination of 3,5-disubstituted pyridine N-oxides. A one-pot process using saccharin (B28170) as an inexpensive and readily available ammonium surrogate has been established. acs.org This method demonstrates high regioselectivity and conversion under mild conditions, providing a direct route to substituted aminopyridines. acs.org

Halogenation: Iodination represents another pathway for functionalization. The synthesis of 2-Iodo-3,5-dimethylpyridine 1-oxide has been documented, which can be achieved through the oxidation of the corresponding iodinated pyridine or by direct iodination followed by oxidation. evitachem.com The resulting iodo-derivative is itself a versatile intermediate, susceptible to further electrophilic substitution reactions. evitachem.com

Multi-step Functionalization: Complex derivatives can be synthesized through multi-step sequences. For instance, a process starting from this compound involves nitration, followed by reaction with dimethyl sulfate (B86663) to form a pyridinium (B92312) methyl sulfate intermediate. google.com This intermediate can then be treated with potassium cyanide (KCN) to introduce a cyano group at the 2-position. Subsequently, the nitro group at the 4-position can be exchanged for a methoxy (B1213986) group using sodium methoxide, demonstrating the synthesis of a highly functionalized pyridine derivative. google.com

Cycloaddition Reactions: The nitrone moiety within the pyridine N-oxide structure allows it to participate in pericyclic reactions. It has been shown to react with dipolarophiles like phenylsulfonylpropadiene in a mdpi.com sigmatropic rearrangement to form complex cycloadducts. clockss.org

Oxazoline (B21484) Formation: The synthesis of chiral oxazoline derivatives has been achieved starting from 2-cyano-3,5-lutidine N-oxide. This compound undergoes a direct oxazoline ring closure reaction with chiral amino alcohols, catalyzed by zinc triflate, to yield lutidine-oxazoline N-oxide derivatives. mdpi.com

| Reaction Type | Reagents | Functional Group Introduced | Resulting Derivative Example | Reference |

|---|---|---|---|---|

| Amination | Saccharin, Activating Agent (e.g., Ts₂O), Acid | Amino (-NH₂) | 2-Amino-3,5-disubstituted pyridines | acs.org |

| Iodination | Iodinating agent, followed by oxidation or vice-versa | Iodo (-I) | 2-Iodo-3,5-dimethylpyridine 1-oxide | evitachem.com |

| Cyanation / Alkoxylation | 1. Nitration 2. Dimethyl sulfate 3. KCN 4. Sodium methoxide | Cyano (-CN), Methoxy (-OCH₃) | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | google.com |

| Cycloaddition | Phenylsulfonylpropadiene | Cycloadduct formation | mdpi.com Sigmatropic rearrangement product | clockss.org |

| Oxazoline Formation | Chiral amino alcohols, Zn(OTf)₂ | Oxazoline ring | Lutidine-oxazoline N-oxide derivatives | mdpi.com |

Molecular Structure and Supramolecular Chemistry of 3,5 Dimethylpyridine N Oxide

Advanced Crystallographic Investigations

Advanced crystallographic techniques, primarily single-crystal X-ray diffraction, have been instrumental in elucidating the detailed structural features of 3,5-dimethylpyridine-N-oxide and its derivatives.

Single Crystal X-ray Diffraction Analysis of this compound Hydrates and Solvates

The crystal structure of this compound dihydrate (C₇H₉NO·2H₂O) has been determined through single-crystal X-ray diffraction. iucr.orgiucr.org In this form, the asymmetric unit contains one molecule of this compound and two molecules of water. iucr.orgresearchgate.net The crystallization of the dihydrate can be achieved by slow evaporation from a solution in diethyl ether. iucr.org The presence of water molecules is crucial for stabilizing the crystal lattice through extensive hydrogen bonding. nih.gov

The crystallographic data for the dihydrate reveals a monoclinic crystal system with the space group P2₁/n. iucr.org Key crystal data are summarized in the table below.

| Crystal Data for this compound Dihydrate | |

| Chemical Formula | C₇H₉NO·2H₂O |

| Molecular Weight | 159.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7709 (12) |

| b (Å) | 6.9476 (9) |

| c (Å) | 14.5290 (17) |

| β (°) | 90.966 (12) |

| V (ų) | 885.2 (2) |

| Z | 4 |

Table 1: Crystallographic data for this compound dihydrate. iucr.org

Analysis of the N-O Bond Characteristics (Dative Bond Nature, Bond Lengths, Electron Density)

The N-O bond in pyridine (B92270) N-oxides is a subject of considerable interest, often described as a dative or semi-polar bond. iucr.orgjove.com In the case of this compound dihydrate, the N-O bond length is 1.3404 (14) Å. iucr.org This value is slightly longer than the average N-O bond length of 1.316 Å observed in other pyridine N-oxides, suggesting a slight weakening of the bond. iucr.orgiucr.org

This weakening is attributed to the strong involvement of the oxygen atom as an acceptor in hydrogen bonds with the two water molecules present in the crystal structure. iucr.orgiucr.org The transfer of charge from the oxygen atom to the water molecules occurs at the expense of O→N back-donation, leading to the observed bond elongation. iucr.org Despite this, the bond is considered to be more of a non-polar dative bond (N→O) rather than a polar covalent bond (N⁺—O⁻). iucr.orgiucr.org This is supported by spectroscopic data, where the N-O stretching vibration is observed at a lower wavenumber compared to non-interacting pyridine N-oxide. iucr.org Theoretical studies also suggest a significant stabilizing π-type O→N back-donation in pyridine N-oxides, resulting in a bond order greater than one. iucr.orgnih.gov

Assessment of Molecular Symmetry and Conformational Dynamics

The this compound molecule has the potential for C₂ᵥ molecular symmetry. iucr.org However, in the crystal structure of the dihydrate, the molecule occupies a general position. iucr.org This deviation from ideal symmetry is likely due to the rotational disorder of the methyl groups, which breaks the latent symmetry. iucr.org

Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, π-π Stacking, C-H···O Contacts)

The crystal packing of this compound dihydrate is dominated by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interactions are the O-H···O hydrogen bonds between the water molecules and the oxygen atom of the N-oxide group. iucr.orgiucr.org The oxygen atom of the N-oxide acts as an acceptor for three hydrogen bonds from the water molecules. iucr.org These hydrogen bonds are strong, with O-H···O angles close to linearity, and play a crucial role in stabilizing the dihydrate structure. iucr.orgiucr.org

π-π Stacking: The crystal structure also exhibits efficient stacking of the lutidine molecules. iucr.org These π-π stacking interactions are characterized by a short separation distance of 3.569 (1) Å between the aromatic rings. iucr.orgresearchgate.net

C-H···O Contacts: Weak C-H···O intermolecular contacts further connect the supramolecular framework. iucr.orgacs.org These interactions, while weaker than conventional hydrogen bonds, are considered significant in influencing crystal packing. acs.orgresearchgate.net

Supramolecular Architectures (e.g., Ring Motifs, Chains)

The interplay of the aforementioned intermolecular interactions leads to the formation of complex supramolecular architectures. A prominent feature is the formation of fused R³₅(10) ring motifs based on O-H···O hydrogen bonds. iucr.orgsmolecule.com These motifs link the molecules into chains that propagate along the direction. iucr.orgresearchgate.net The hydrogen bond network involves four distinct hydrogen bonds, three of which utilize the N-oxide oxygen as an acceptor. iucr.org This intricate network of interactions results in a stable, three-dimensional supramolecular assembly.

Comparative Structural Analysis of Hydrate (B1144303) and Peroxosolvate Forms

A comparative analysis between the hydrate and a peroxosolvate form of this compound highlights the influence of the solvent molecule on the resulting crystal structure. In a study aimed at predicting the formation of peroxosolvates, this compound was identified as a candidate and successfully formed a peroxosolvate. acs.org

The study revealed that in the peroxosolvates of various N-oxides, the O-H···O-N hydrogen bond distances are consistently shorter than those observed in the corresponding hydrates. acs.org This suggests a stronger interaction between the N-oxide and hydrogen peroxide compared to water. For the N-oxides studied, the mean O-H···O-N distance in the peroxosolvates was 2.67 ± 0.05 Å, while in the hydrates it was 2.83 ± 0.07 Å. acs.org This difference in hydrogen bond strength can lead to unique packing motifs in the peroxosolvate structure compared to the hydrate. acs.org The incorporation of hydrogen peroxide into the crystal lattice can be confirmed by Raman spectroscopy, which shows a characteristic O-O stretching peak. acs.org

This comparative analysis underscores the critical role of hydrogen bonding in dictating the supramolecular architecture of solvated N-oxide crystals and demonstrates the potential for designing new crystalline materials with tailored properties by selecting appropriate solvating agents. acs.org

Hydrogen Bonding Distances and Interaction Strengths in Different Solvates

The supramolecular chemistry of this compound, also known as 3,5-lutidine N-oxide, is significantly influenced by its ability to form hydrogen bonds, particularly with solvent molecules. The oxygen atom of the N-oxide group acts as a potent hydrogen bond acceptor. iucr.orgiucr.org This is evident in the formation of various solvates, such as hydrates and peroxosolvates, where the hydrogen bonding interactions play a crucial role in the stabilization of the crystal structure. iucr.orgacs.org

In the dihydrate form of this compound (C₇H₉NO·2H₂O), the crystal structure is dominated by O—H···O hydrogen bonds. iucr.orgiucr.org These interactions involve the oxygen atom of the N-oxide group and the hydrogen atoms of the two water molecules present in the asymmetric unit. iucr.org Specifically, three out of four significant hydrogen bonds in the primary supramolecular motif involve the N-oxide oxygen as the acceptor. iucr.org The O—H···O bond angles in these interactions are close to linear, indicating strong and stabilizing bonds. iucr.org The formation of these hydrogen bonds leads to the creation of fused R³₅(10) ring motifs that propagate into chains along the umich.edu direction. iucr.org

A comparative study of hydrate and peroxosolvate structures of N-oxides, including this compound, reveals interesting trends in hydrogen bond distances and strengths. acs.org In the peroxosolvate of this compound, the O–H···O–N hydrogen bonding distances are consistently shorter than those in its hydrate counterpart. acs.org This suggests that hydrogen peroxide (H₂O₂) acts as a stronger hydrogen bond donor than water (H₂O) in these systems. acs.org For a series of N-oxide peroxosolvates, the O–H···O–N interaction distances were found to be in the range of 2.587–2.721 Å, with a mean of 2.67 ± 0.05 Å. In contrast, the corresponding distances in the hydrates ranged from 2.787–2.908 Å, with a mean of 2.83 ± 0.07 Å. acs.org This difference in bond length is a clear indicator of stronger interactions in the peroxosolvates. acs.org

The following table provides a summary of the hydrogen bond geometries for this compound dihydrate:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O2—H2A···O1 | 0.84 | 1.96 | 2.793 (2) | 171 |

| O2—H2B···O3 | 0.84 | 1.95 | 2.783 (2) | 171 |

| O3—H3A···O1 | 0.84 | 2.08 | 2.908 (2) | 170 |

| O3—H3B···O1 | 0.84 | 2.00 | 2.825 (2) | 168 |

| Data sourced from Merino Garcia et al. (2016) iucr.org |

This interactive table further illustrates the key hydrogen bonding interactions in the dihydrate crystal structure.

Influence of Solvation on Molecular Conformation and Packing

The process of solvation has a profound impact on both the molecular conformation and the crystal packing of this compound. The molecule itself possesses potential C₂ᵥ symmetry; however, in the solid state, this symmetry is often not fully realized. iucr.org For instance, in the dihydrate crystal structure, the this compound molecule is found in a general position, which may be a consequence of rotational disorder in the methyl groups. iucr.org

A comparison between the hydrate and peroxosolvate of this compound highlights the significant influence of the solvate on the crystal packing. acs.org In a study of six N-oxide compounds, it was found that for five of them, the peroxosolvate adopted a unique packing motif compared to the corresponding hydrate. acs.org For this compound, the solvates with H₂O₂ and H₂O exhibit different stoichiometries and packing arrangements. acs.org For example, a 1:1 complex of this compound with H₂O₂ forms an alternating chain motif. acs.org In contrast, a 2:1 complex of other N-oxides with H₂O or H₂O₂ can form discrete trimers. acs.org These variations underscore the determinative role of the solvent molecule in directing the supramolecular architecture.

The incorporation of different solvent molecules can lead to the formation of distinct crystalline forms, or polymorphs, with potentially different physical properties. The stabilization of the negative charge on the oxygen atom of the N-oxide group by hydrogen-donating solvent molecules like water or hydrogen peroxide is a key factor in the crystallization of these solvates. nih.gov This interaction not only facilitates the formation of a stable crystal lattice but also influences the nucleophilic character of the N-oxide. nih.gov

Spectroscopic Characterization and Electronic Structure Elucidation of 3,5 Dimethylpyridine N Oxide

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding characteristics of 3,5-Dimethylpyridine-N-oxide. The vibrational modes observed are sensitive to the molecule's geometry, the nature of its chemical bonds, and the intermolecular forces it experiences.

The N-O stretching vibration is a key diagnostic marker in the vibrational spectra of pyridine (B92270) N-oxides. For this compound dihydrate, the N-O stretching vibration (ν(N-O)) is observed in the infrared spectrum at 1307 cm⁻¹ iucr.org. This value is shifted to a lower wavenumber compared to the computed value for non-interacting, gas-phase pyridine N-oxide, which is around 1320 cm⁻¹ iucr.org. The strong band in the IR spectrum for pyridine N-oxides, generally found in the region of 1200-1300 cm⁻¹, is assigned to the N-O stretch, a vibration that results in a significant change in the dipole moment and polarizability arkat-usa.org. For comparison, the infrared band for the parent pyridine N-oxide in a carbon disulfide solution is located at 1265 cm⁻¹ sapub.org.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Method | Reference |

| This compound dihydrate | ν(N-O) | 1307 | IR | iucr.org |

| Pyridine N-oxide (gas phase, computed) | ν(N-O) | 1320 | - | iucr.org |

| Pyridine N-oxide | ν(N-O) | 1265 | IR (in CS₂) | sapub.org |

This table presents the N-O stretching vibration frequencies for this compound and related compounds.

The position of the N-O stretching band is highly sensitive to intermolecular interactions, particularly hydrogen bonding. In the crystalline state of this compound dihydrate, the oxygen atom of the N-O group acts as a hydrogen bond acceptor for two water molecules iucr.orgresearchgate.net. This interaction leads to a weakening of the N-O bond, which is reflected in the shift of the ν(N-O) band to a lower frequency (1307 cm⁻¹) compared to the non-interacting state iucr.org. This phenomenon highlights the utility of vibrational spectroscopy in identifying and characterizing hydrogen-bonded networks in the solid state. The formation of hydrogen bonds between the N-oxide group and protic species like water or acids is a well-documented effect that influences the electronic structure and reactivity of the molecule lmaleidykla.ltresearchgate.netmdpi.com. For instance, the presence of C-H···O-N hydrogen bonding can cause a blue shift in the ν(N-O) band arkat-usa.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the chemical environment of atomic nuclei within a molecule, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound provides distinct signals for the methyl and aromatic protons. In a study using deuterochloroform (CDCl₃) as the solvent, the six equivalent protons of the two methyl groups at the 3 and 5 positions resonate at approximately 2.28 ppm nih.govjove.com. The aromatic protons exhibit signals at higher frequencies due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the N-oxide group. Specifically, the proton at the 4-position (para to the N-oxide) appears as a signal at around 6.9 ppm, while the two equivalent protons at the 2 and 6 positions (ortho to the N-oxide) are observed further downfield at approximately 7.9 ppm nih.gov. The downfield shift of the ortho protons is more pronounced due to their proximity to the electronegative oxygen atom of the N-oxide group.

| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

| -CH₃ (at C3, C5) | 2.28 | CDCl₃ | nih.govjove.com |

| H-4 | 6.9 | CDCl₃ | nih.gov |

| H-2, H-6 | 7.9 | CDCl₃ | nih.gov |

This table summarizes the ¹H NMR chemical shifts for this compound.

The ¹³C NMR spectrum of this compound complements the proton NMR data by providing insights into the carbon framework. The carbon atoms of the methyl groups typically appear in the upfield region of the spectrum. The aromatic carbons are deshielded, with the carbons directly bonded to the nitrogen and oxygen (C-2 and C-6) showing the most significant downfield shifts. In the ¹³C NMR spectrum of 3,5-lutidine N-oxide dehydrate, a notable separation in the signals for the carbons proximate to the oxygen atom is observed jove.com. For the parent pyridine N-oxide, the chemical shifts are reported as C-α: 138.7 ppm, C-β: 125.6 ppm, and C-γ: 123.2 ppm sapub.org. The high-field shift of the γ-carbon (C-4) suggests a higher electron density at this position, indicating a significant contribution from resonance structures where a negative charge is delocalized onto the para position sapub.org.

| Carbon | Typical Chemical Shift Range (δ, ppm) | Reference |

| -CH₃ | 10 - 30 | wiredchemist.com |

| Aromatic C | 105 - 150 | wiredchemist.com |

| C=N (heteroaromatics) | 145 - 150 | wiredchemist.com |

This table provides typical chemical shift ranges for carbons in similar chemical environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV spectrum of this compound is expected to be similar to that of other trisubstituted pyridine N-oxides mdpi.com. Pyridine N-oxide itself exhibits two strong absorption bands in the UV region in aprotic solvents, which are assigned to π-π* transitions arkat-usa.orgmdpi.com. One of these transitions involves charge transfer from the oxygen atom of the N-oxide group to the pyridine ring mdpi.com. For pyridine N-oxide in cyclohexane, π-π* transition bands are observed at 283 nm and 251 nm sapub.org. The introduction of methyl groups on the pyridine ring can cause shifts in the absorption maxima. For instance, moving from pyridine N-oxide to 2,6-dimethylpyridine (B142122) N-oxide results in a blue shift of the main absorption band from near 280 nm to 274 nm arkat-usa.org.

| Compound | λmax (nm) | Transition Type | Solvent | Reference |

| Pyridine N-oxide | 283 | π-π | Cyclohexane | sapub.org |

| Pyridine N-oxide | 251 | π-π | Cyclohexane | sapub.org |

| Pyridine N-oxide | ~280 | π-π | Aprotic Solvents | arkat-usa.org |

| 2,6-Dimethylpyridine N-oxide | 274 | π-π | Aprotic Solvents | arkat-usa.org |

This table shows the UV-Vis absorption data for pyridine N-oxide and a related dimethyl derivative.

Reactivity and Mechanistic Studies of 3,5 Dimethylpyridine N Oxide

Pyridine (B92270) Ring Activation and Reactivity Modulation

The presence of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, thereby modulating its reactivity towards both nucleophilic and electrophilic species. smolecule.comnih.gov The oxygen atom can donate electron density back into the pyridine ring through resonance, which activates the ring system. google.com This activation facilitates reactions that are otherwise difficult with the parent 3,5-dimethylpyridine (B147111).

Pathways for Nucleophilic Attack

The N-oxide group activates the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. smolecule.comgoogle.comiucr.orgiucr.org This activation is a key feature in the functionalization of the pyridine ring. For instance, the formation of the N-oxide allows for the synthesis of 2-substituted pyridines through a sequence of nucleophilic addition followed by an elimination step. smolecule.comiucr.orgiucr.org The electron-withdrawing nature of the N-oxide group, especially after protonation or acylation of the oxygen atom, enhances the electrophilicity of the ring, facilitating attack by nucleophiles. nih.govscripps.edu

The reaction of 3,5-dimethylpyridine-N-oxide with various nucleophiles leads to a range of substituted pyridine derivatives. The specific pathway and outcome of the nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.

Pathways for Electrophilic Attack

The N-oxide group also directs electrophilic substitution reactions. smolecule.com While the pyridine nitrogen itself is generally deactivated towards electrophiles, the N-oxide oxygen can be attacked by electrophiles. scripps.edu More significantly, the resonance contribution from the N-oxide group increases the electron density at the 4-position of the pyridine ring, directing electrophiles to this site. google.comsapub.org

A prominent example of electrophilic attack is the nitration of this compound. The introduction of the N-oxide group facilitates the nitration at the 4-position. google.compatsnap.com This is a crucial step in the synthesis of various pharmaceutical intermediates, such as those leading to omeprazole (B731). google.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. patsnap.com The resulting 4-nitro-3,5-dimethylpyridine-N-oxide is a versatile intermediate, as the nitro group can be subsequently displaced by other nucleophiles. google.com

Reactions Involving the N-Oxide Moiety

The N-oxide group itself is a reactive center and can undergo several important transformations, including deoxygenation, rearrangement, and O-alkylation. These reactions provide synthetic routes to various pyridine derivatives and other heterocyclic compounds.

Deoxygenation Reactions

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a common and synthetically useful reaction that regenerates the parent pyridine. This reaction is often performed after the N-oxide has served its purpose of activating the ring for a desired substitution or functionalization. google.com A variety of reagents and conditions can be employed for the deoxygenation of pyridine-N-oxides.

Several methods have been developed for this transformation, including the use of:

Phosphorus compounds: Trivalent phosphorus compounds are classic reagents for deoxygenation. researchgate.net

Transition metal catalysts: Palladium-based catalysts, in conjunction with a reducing agent like triethylamine (B128534), have been shown to be effective. organic-chemistry.orgorganic-chemistry.org

Inexpensive reagents: A combination of methanesulfonyl chloride and triethylamine can deoxygenate pyridine N-oxides under mild conditions. oup.com

Sustainable methods: Recent research has focused on more environmentally friendly approaches, such as using iodide and formic acid or electrochemical methods. organic-chemistry.orgrsc.org

| Reagent/System | Conditions | Notes |

| Methanesulfonyl chloride / Triethylamine | CH₂Cl₂ at 0°C to room temperature | Inexpensive and mild. oup.com |

| [Pd(OAc)₂]/dppf / Triethylamine | Microwave irradiation | Chemoselective. organic-chemistry.orgorganic-chemistry.org |

| Indium / Pivaloyl chloride | Room temperature | High yields. organic-chemistry.org |

| Zn(OTf)₂ or Cu(OTf)₂ | Mild conditions | Environmentally friendly Lewis acids. organic-chemistry.org |

| Visible light / Hantzsch esters | Room temperature | Highly chemoselective and fast. organic-chemistry.org |

| Iodide / Formic acid | Microwave irradiation | Sustainable method. rsc.org |

| Electrochemical methods | Aqueous solution | No transition-metal catalysts or waste-generating reagents. organic-chemistry.org |

Rearrangement Reactions

Pyridine-N-oxides can undergo various rearrangement reactions, often initiated by acylation of the N-oxide oxygen. One notable example is the Boekelheide rearrangement, which typically involves the reaction of a pyridine-N-oxide with an anhydride (B1165640). acs.org For instance, treatment of this compound with acetic anhydride can lead to the formation of 3,5-dimethyl-2-pyridone.

Another type of reaction involves cycloadditions followed by rearrangements. This compound reacts with dipolarophiles like phenylsulfonylpropadiene. rsc.orgclockss.org This reaction can lead to a nih.gov-sigmatropic rearrangement product. rsc.orgclockss.org The reactivity in these cycloaddition reactions is significantly higher than with typical olefins, which is attributed to the electronic properties of the allene. clockss.org

Aromatic N-oxides, including pyridine-N-oxides, are generally more stable and less prone to certain rearrangements like the Meisenheimer rearrangement, which is more common for N-allyl and N-benzyl amine oxides. nih.govacs.org

O-Alkylation Reactions

The oxygen atom of the N-oxide group is nucleophilic and can be alkylated to form N-alkoxypyridinium salts. google.comarkat-usa.org This reaction typically involves treating the pyridine-N-oxide with an alkylating agent, such as an alkyl halide or dimethyl sulfate (B86663). arkat-usa.orggoogle.com The resulting N-alkoxypyridinium salts are themselves reactive intermediates. For example, the reaction of 3,5-lutidine-N-oxide with dimethyl sulfate yields the corresponding N-methoxyammonium salt. google.com These salts can be useful in subsequent reactions, such as hydroxylation of the pyridine ring. google.com

Radical Chemistry and Polymerization Applications

The N-oxide functional group in this compound significantly influences its reactivity, enabling its participation in various radical-mediated processes. This has led to its application in polymer chemistry and as a precursor for reactive radical intermediates.

This compound (35DMPNO) has been identified as an effective, metal-free additive for inducing isotactic-specific radical polymerization of N-alkylacrylamides. plu.mxsmolecule.com This control over the polymer's stereochemistry, or tacticity, is crucial for tailoring the material's properties. The effectiveness of 35DMPNO in promoting isotacticity is influenced by the monomer's N-substituent and the solvent used during polymerization. plu.mx

Research has shown that in the radical polymerization of N-alkylacrylamides in chloroform (B151607) (CHCl₃), the addition of 35DMPNO significantly enhances isotactic specificity for monomers with bulkier substituents, such as N-isopropylacrylamide (NIPAAm). plu.mx In contrast, its effect is less pronounced for monomers with smaller substituents like N-methylacrylamide (NMAAm). plu.mx The choice of solvent also plays a critical role. For instance, using mixed solvents of acetonitrile (B52724) (CH₃CN) and halomethanes like chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) can further boost the ability of 35DMPNO to direct the polymerization towards an isotactic structure. plu.mx Under such optimized conditions, poly(N-isopropylacrylamide) with a meso dyad content as high as 74% has been achieved. plu.mx

Table 1: Effect of this compound on N-alkylacrylamide Polymerization

| Monomer | Solvent | Additive | Key Finding | Reference |

|---|---|---|---|---|

| N-isopropylacrylamide (NIPAAm) | CHCl₃ | 35DMPNO | Significant induction of isotactic specificity. | plu.mx |

| N-methylacrylamide (NMAAm) | CHCl₃ | 35DMPNO | Slight induction of isotactic specificity. | plu.mx |

| N-isopropylacrylamide (NIPAAm) | CH₃CN/CHCl₃ mix | 35DMPNO | Enhanced isotactic specificity, achieving 74% meso dyad. | plu.mx |

Pyridine N-oxides, including this compound, serve as precursors to highly reactive oxygen-centered radicals known as pyridine N-oxy radicals. nih.gov These radicals are typically generated via a single-electron oxidation of the parent N-oxide. nih.govnih.govacs.org This oxidation can be achieved through several methods, most notably using photoredox catalysis where a photocatalyst, upon excitation by visible light, oxidizes the N-oxide. nih.govacs.org

An alternative, photocatalyst-free method involves the formation of an electron donor-acceptor (EDA) complex. researchgate.netsemanticscholar.org In this approach, an EDA complex forms between the pyridine N-oxide and a protonated azine, which can then be irradiated with light to generate the pyridine N-oxy radical. researchgate.netsemanticscholar.org

Once generated, the electrophilic pyridine N-oxy radical is a potent hydrogen atom transfer (HAT) agent. acs.orgresearchgate.net It can abstract hydrogen atoms from a variety of C(sp³)–H bonds in substrates like alkanes, ethers, and amides, generating alkyl radicals. acs.orgresearchgate.netsemanticscholar.org This reactivity is the foundation for numerous C–H functionalization reactions. nih.govacs.org The reactivity of the generated N-oxy radical can be fine-tuned by modifying the substituents on the pyridine ring. acs.org

Catalytic Roles in Organic Transformations

The ability to generate reactive radical species has positioned pyridine N-oxides as key components in various catalytic organic transformations, particularly within the realm of photoredox catalysis.

In photoredox catalysis, pyridine N-oxides are used to generate pyridine N-oxy radicals under mild, visible-light-mediated conditions. nih.gov The process typically involves a photocatalyst, such as an acridinium (B8443388) salt, which absorbs light and enters an excited state. nih.govacs.org This excited photocatalyst is a strong enough oxidant to perform a single-electron transfer from the pyridine N-oxide, yielding the corresponding N-oxy radical. nih.govacs.org

This strategy has been successfully applied to develop a range of radical cascade reactions and C–H functionalizations. nih.govacs.org The generated N-oxy radical can initiate sequences of reactions, such as adding to unsaturated bonds or abstracting hydrogen atoms, to build molecular complexity from simple precursors. nih.govnih.gov

A significant application of this compound in catalysis is in the regioselective difunctionalization of unactivated α-olefins. nih.govacs.org A dual photoredox/pyridine N-oxide catalytic system enables the direct carbohydroxylation and aminohydroxylation of these simple starting materials to produce valuable primary alcohols and β-amino alcohols. nih.govacs.org

The reaction proceeds with high regioselectivity, favoring the anti-Markovnikov addition product. nih.gov The process is initiated by the photocatalytic generation of the pyridine N-oxy radical, which then adds to the terminal carbon of the α-olefin. nih.govacs.org This step generates a more stable secondary carbon radical, which can then be trapped by a carbon or nitrogen-based radical acceptor. nih.govacs.org For instance, in carbohydroxylation, an electron-deficient alkene acts as the trap, while in aminohydroxylation, an azodicarboxylate is used. nih.govacs.org This method is robust, tolerating a variety of functional groups and allowing for the synthesis of primary alcohols that contain challenging β-quaternary carbon centers. nih.govacs.org

Table 2: Examples of Photoredox/Pyridine N-Oxide Catalyzed Difunctionalization of α-Olefins

| Olefin Substrate | Radical Trap | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Ethyl-1-butene | Benzalmalononitrile / H₂O | Primary Alcohol | Formation of β-quaternary center. | acs.org |

| Various α-olefins | Diisopropyl azodicarboxylate (DIAD) | β-Amino Alcohol | Provides access to valuable aminohydroxylation products. | nih.govacs.org |

| 4-Pentenoic acid | (intramolecular) | γ-substituted δ-lactone | Demonstrates potential for intramolecular cyclizations. | nih.gov |

The mechanism of the photoredox/pyridine N-oxide catalyzed difunctionalization of olefins is a prime example of an interwoven sequence of radical and polar steps. nih.govacs.org Mechanistic studies, combining experimental evidence and computational analysis, have elucidated this pathway. nih.govacs.org

Radical Generation: The cycle begins with the single-electron oxidation of the pyridine N-oxide by the excited photocatalyst to form the electrophilic pyridine N-oxy radical. nih.govacs.org

Radical Addition: This N-oxy radical undergoes a regioselective addition to the terminal carbon of the α-olefin. This step is favored due to polarity matching and the formation of the more stable secondary carbon radical intermediate. acs.org

Giese-Type Addition: The newly formed carbon radical engages in a Giese-type reaction with an electron-deficient alkene (the radical trap). acs.org This forms a new carbon-carbon bond and results in an N-alkoxypyridinium intermediate. acs.org

Polar Substitution: The final step involves a polar substitution reaction where a nucleophile, such as water, attacks the N-alkoxypyridinium intermediate. This displaces the pyridine N-oxide, which can re-enter the catalytic cycle, and furnishes the primary alcohol product. acs.org

Isotopic labeling experiments using H₂¹⁸O have confirmed that the hydroxyl group in the final alcohol product originates from water, supporting the proposed polar substitution step rather than a reductive cleavage of the N-O bond. acs.org This intricate blend of radical and polar elementary steps highlights the sophisticated reactivity that can be accessed using pyridine N-oxide catalysis. nih.govacs.org

Coordination Chemistry and Ligand Properties of 3,5 Dimethylpyridine N Oxide

Coordination Modes and Metal Complexation Principles

3,5-Dimethylpyridine-N-oxide, also known as 3,5-lutidine N-oxide, is a versatile ligand in coordination chemistry. nih.goviucr.org The presence of the N-oxide functional group and the steric and electronic effects of the two methyl groups on the pyridine (B92270) ring influence its coordination behavior with various metal centers. nih.gov The primary mode of coordination involves the oxygen atom of the N-oxide group, which acts as a Lewis base, donating a lone pair of electrons to a metal ion (a Lewis acid). uomustansiriyah.edu.iq

Monodentate Coordination through the N-Oxide Oxygen

The most prevalent coordination mode for this compound is as a monodentate ligand, where it binds to a single metal center through the oxygen atom of the N-oxide group. uomustansiriyah.edu.iqwikipedia.org Pyridine-N-oxides, in general, are classified as weakly basic ligands that bind to metals via the oxygen atom. wikipedia.org This interaction forms a stable M-O bond. The geometry of this bond can be influenced by other ligands in the coordination sphere and the nature of the metal ion itself. In many transition metal complexes involving pyridine-N-oxide, the M-O-N angle is approximately 130°. wikipedia.org This monodentate coordination is fundamental to the formation of numerous discrete mononuclear complexes.

Bridging Ligand Architectures in Polynuclear Complexes

In addition to acting as a terminal, monodentate ligand, this compound can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging action is also accomplished through the N-oxide oxygen atom, which can simultaneously coordinate to two different metal ions. This μ-oxo bridge is a common feature in the structural chemistry of metal-N-oxide complexes.

The formation of these bridged architectures, which can be dimeric or polymeric, is significantly influenced by steric factors. nih.gov The substitution pattern on the pyridine ring plays a crucial role in determining the final structure. nih.gov For instance, in manganese(II) chloride complexes with pyridine N-oxide derivatives, less sterically hindered ligands like pyridine N-oxide tend to form polymeric chains with alternating pairs of bridging N-oxide and chloride ligands. nih.gov In contrast, more sterically demanding ligands may favor the formation of discrete dimers. nih.govnih.gov This principle allows for the rational design of polynuclear structures with specific magnetic or catalytic properties by tuning the steric profile of the pyridine N-oxide ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and crystallographic techniques to elucidate their structure and properties.

Manganese(II) Chloride Complexes with Pyridine N-Oxide Derivatives

The reactions of manganese(II) chloride with pyridine N-oxide and its methylated derivatives have been shown to produce a variety of structural motifs, including coordination polymers and discrete dimers. nih.gov These complexes are generally synthesized by combining methanolic solutions of MnCl₂·4H₂O and the corresponding N-oxide ligand. nih.govnih.gov Single-crystal X-ray diffraction is a primary tool for their structural characterization. nih.gov

In these complexes, the Mn(II) ions are typically found in a pseudo-octahedral coordination environment. nih.gov The structure of the resulting complex is sensitive to the steric hindrance imposed by the methyl groups on the pyridine ring. nih.gov For example, unsubstituted pyridine N-oxide (PNO) and 2-methylpyridine (B31789) N-oxide (2MePNO) form coordination polymers with Mn(II) chloride, whereas the slightly bulkier 3-methylpyridine (B133936) N-oxide (3MePNO) forms a dimeric complex. nih.govnih.gov In these structures, the N-oxide ligands often act as bridges between manganese centers, alongside bridging chloride ions, creating "diamond core" motifs such as Mn₂Cl₂ and Mn₂O₂. nih.gov Although detailed studies focusing exclusively on this compound are less common in this specific context, structurally characterized derivatives are known. nih.gov

| Ligand | Resulting Complex Structure | Mn(II) Coordination Environment | Bridging Moiety |

|---|---|---|---|

| Pyridine N-oxide (PNO) | Coordination Polymer nih.gov | Pseudo-octahedral nih.gov | Alternating pairs of N-oxide and chloride ligands nih.gov |

| 2-Methylpyridine N-oxide (2MePNO) | Coordination Polymer nih.gov | Distorted octahedral nih.gov | Single chloride and 2MePNO ligands nih.gov |

| 3-Methylpyridine N-oxide (3MePNO) | Dimer nih.gov | Six-coordinate nih.gov | Two bridging 3MePNO ligands nih.gov |

Manganese(III)-Porphyrin Complexes

This compound has been utilized as an axial ligand in the synthesis of Manganese(III)-porphyrin complexes. iucr.org These compounds are of significant interest due to their catalytic and therapeutic potential, often acting as mimics of superoxide (B77818) dismutase (SOD). nih.gov The coordination of pyridine-type ligands to Mn(III)-porphyrins is a well-established method for modulating their electronic and redox properties. eco-vector.com

The synthesis typically involves the reaction of a manganese(III)-porphyrin precursor with the this compound ligand. Spectroscopic studies, such as ¹H NMR, and mass spectrometry are used to confirm the structure of the resulting complexes. eco-vector.com In most cases, the coordination of pyridine molecules to Mn(III)-porphyrins results in the formation of 1:1 complexes. eco-vector.com The stability of these axially-ligated complexes can vary depending on the specific porphyrin macrocycle and the nature of other axial ligands present. eco-vector.com The N-oxide ligand coordinates to the manganese center, which lies within the plane of the porphyrin ring, occupying one of the axial positions.

Other Transition Metal Complexes

Beyond manganese, pyridine N-oxides, including this compound, form complexes with a wide range of other transition metals. wikipedia.org Particularly common are octahedral homoleptic complexes with the general formula [M(ONC₅H₅)₆]²⁺, where the metal (M) can be Mn(II), Fe(II), Co(II), or Ni(II). wikipedia.org

Influence of Ring Substituents on Ligand Properties and Coordination Geometry

The properties of this compound as a ligand in coordination chemistry are significantly influenced by the presence and position of the two methyl groups on the pyridine ring. These substituents exert both electronic and steric effects, which in turn dictate the ligand's coordination behavior and the geometry of the resulting metal complexes.

The methyl groups at the 3- and 5-positions are considered weakly electron-donating. iucr.org This electronic effect, however, is generally regarded as having a negligible influence on the N-O bond itself. iucr.org The primary impact of these substituents is the modulation of the nucleophilic character of the donor oxygen atom. iucr.orgnih.gov While N-oxides are generally less basic than their corresponding pyridines, the electron-donating nature of the methyl groups in this compound can subtly enhance the Lewis basicity of the N-oxide oxygen, making it a more effective ligand compared to unsubstituted pyridine N-oxide in certain contexts. iucr.orgnih.gov

From a steric perspective, the placement of the methyl groups in the meta positions relative to the N-oxide group is crucial. Unlike ortho-substituents (at the 2- and 6-positions), which can create significant steric hindrance around the coordinating oxygen atom and restrict its accessibility to a metal center, the meta-positioning of the methyl groups in this compound does not impose such steric constraints. acs.orgresearchgate.net This lack of steric hindrance allows for more flexible coordination modes and geometries.

A study on silver(I) complexes with various methyl-substituted pyridine N-oxides demonstrated that ligands with ortho-methyl groups, such as 2,6-dimethylpyridine (B142122) N-oxide, are restricted in their coordination, consistently adopting a bidentate coordination bond mode due to steric hindrance. acs.org In contrast, ligands without ortho-substituents, like 2-methyl and 4-methylpyridine (B42270) N-oxide, can exhibit a wider range of coordination bond denticities, including monodentate, bidentate, and tridentate modes. acs.org Although this compound was not included in this particular study, the findings strongly suggest that the absence of ortho-substituents would allow it to adopt various coordination modes, similar to other pyridine N-oxides lacking steric hindrance around the donor oxygen.

Halogen Bonding Interactions with this compound

This compound is an effective halogen bond acceptor, with the oxygen atom of the N-oxide group serving as the nucleophilic site for interaction with a halogen bond donor. The strength and nature of these interactions are influenced by the electronic properties of the pyridine ring.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the halogen bond donor) and interacts with a Lewis base (the halogen bond acceptor). rsc.org The oxygen atom of a pyridine N-oxide is a good halogen bond acceptor. The strength of this interaction can be enhanced by the presence of electron-donating groups on the pyridine ring, which increase the electron density on the oxygen atom. rsc.org

A study on the halogen-bonded complexes between dichlorine (Cl-Cl) and pyridine N-oxides revealed that 2,6-dimethylpyridine N-oxide, with its two electron-donating methyl groups, forms a stronger Cl⋯O interaction compared to unsubstituted pyridine N-oxide. rsc.org This suggests that the electron-donating methyl groups in this compound would similarly enhance its ability to act as a halogen bond acceptor.

In a comprehensive study of halogen-bonded co-crystals formed between various methyl-substituted pyridine N-oxides and 1,ω-diiodoperfluoroalkanes, it was observed that the N-O group can act as a monodentate or a bidentate halogen bond acceptor. mdpi.com The strength of these C-I⋯O interactions was found to be moderately strong. mdpi.com The study also highlighted the ability of the N-oxide oxygen to participate in both halogen and hydrogen bonding simultaneously, demonstrating its versatility as a polydentate acceptor. mdpi.com

The table below summarizes key parameters for halogen bonding interactions in a co-crystal of a substituted pyridine N-oxide with a diiodoperfluoroalkane, illustrating the typical geometry of such interactions.

| Donor | Acceptor Fragment | d(I···O) (Å) | ∠C-I···O (°) |

| 1,6-diiodododecafluorohexane | 2,4,6-trimethylpyridine N-oxide | 2.77 | 178.4 |

Data adapted from a study on halogen-bonded co-crystals of aromatic N-oxides. mdpi.com

This data for a trimethyl-substituted pyridine N-oxide provides a reasonable approximation for the types of interactions expected for this compound. The I···O distance is significantly shorter than the sum of the van der Waals radii, and the C-I···O angle is nearly linear, both of which are characteristic features of strong halogen bonds. Given the electronic similarities, this compound is expected to form halogen bonds of comparable strength and geometry.

Computational Chemistry and Theoretical Modeling of 3,5 Dimethylpyridine N Oxide

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules like 3,5-Dimethylpyridine-N-oxide. These calculations allow for a detailed examination of its molecular properties.

Theoretical calculations reveal the distribution of electrons and the nature of molecular orbitals in this compound. The presence of the N-oxide group and the two methyl groups significantly influences the electronic environment of the pyridine (B92270) ring.

The N-oxide functional group alters the charge distribution across the aromatic system. The highly electronegative oxygen atom withdraws electron density from the nitrogen atom, which in turn affects the entire π-system of the pyridine ring. The methyl groups at the 3- and 5-positions are weakly electron-donating, which slightly counteracts the influence of the N-oxide group by increasing electron density at the ortho and para positions relative to themselves.

Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify this distribution. researchgate.netresearchgate.net For the parent pyridine N-oxide, studies show that substituents have a strong effect on the electron density distribution. researchgate.net In this compound, the electron-donating methyl groups are expected to enhance the electron density on the ring carbons compared to unsubstituted pyridine N-oxide. This charge distribution is crucial for understanding the molecule's reactivity, particularly towards electrophiles and nucleophiles. The N-oxide group activates the pyridine ring for certain reactions, such as electrophilic attack at the 4-position.

Table 1: Calculated Parameters from Electronic Structure Analysis of Pyridine N-Oxide Derivatives Note: This table includes data from related pyridine N-oxide compounds to illustrate the typical results obtained from computational analysis, as specific values for this compound are not extensively published.

| Parameter | Compound Analyzed | Method | Finding | Reference |

|---|---|---|---|---|

| Laplacian of electron density (∇²ρ) at N–O bond critical point | 3,5-Dibromo-4-nitropyridine-N-oxide | QTAIM | +3.2 eÅ⁻⁵, indicating ionic character. | |

| Wiberg bond index for N–O bond | 3,5-Dibromo-4-nitropyridine-N-oxide | NBO | 0.85, supporting partial double-bond character. | |

| Electron Density Distribution | 4-Nitropyridine N-oxide & 4-Methylpyridine (B42270) N-oxide | NBO/QTAIM | Substituents strongly affect electron density distribution. | researchgate.netresearchgate.net |

The nature of the nitrogen-oxygen (N-O) bond in pyridine N-oxides is a subject of significant theoretical interest. It is best described as a dative covalent bond (N⁺→O⁻) with a degree of double bond character. iucr.org This partial double bond character arises from a stabilizing π-type back-donation of electron density from the oxygen atom back to the nitrogen atom (O→N). iucr.orgnih.gov

Computational studies, including Natural Resonance Theory (NRT) and NBO analysis, consistently show that the calculated N-O bond order is greater than one. iucr.orgresearchgate.net This is a direct reflection of the π-back-donation. Consequently, the number of electron lone pairs localized on the oxygen atom is calculated to be lower than three. iucr.orgnih.gov Visualization of the Laplacian of electron density suggests the presence of two lone pairs on the oxygen atom in related imine-N-oxides. researchgate.net The weakly electron-donating methyl groups in the meta positions of this compound are expected to have a negligible direct influence on the N-O bond characteristics compared to substituents at the para position. iucr.org However, interactions such as hydrogen bonding to the oxygen atom can lead to an elongation and weakening of the N-O bond. iucr.org

Electrostatic potential (ESP) surface mapping is a computational technique that visualizes the charge distribution on the van der Waals surface of a molecule. It is used to predict and explain intermolecular interactions and chemical reactivity.

For this compound, the ESP map would show a region of significant negative electrostatic potential (typically colored red) localized around the oxygen atom of the N-oxide group. This high electron density makes the oxygen a strong Lewis basic site, readily available for interactions with Lewis acids, including protonation and the formation of strong hydrogen bonds. iucr.orgresearchgate.net The rest of the molecule, particularly the hydrogen atoms of the pyridine ring and methyl groups, would exhibit positive electrostatic potential (typically colored blue), making them potential sites for interaction with nucleophiles. The ESP map visually confirms why the N-oxide oxygen is the primary site for electrophilic attack and coordination to metal centers.

Computational Mechanistic Studies

Theoretical modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.

Computational methods, particularly DFT, are used to explore the potential energy surfaces of reactions involving this compound. This allows for the identification of transition state structures, which are the energy maxima along a reaction coordinate, and reaction intermediates.

A key reaction is the nitration of this compound to form 3,5-Dimethyl-4-nitropyridine 1-oxide. Computational studies can model the step-by-step mechanism of this electrophilic aromatic substitution. This involves the formation of a protonated intermediate in strong acid, followed by the attack of the nitronium ion (NO₂⁺) at the electron-rich 4-position of the pyridine ring, and subsequent deprotonation to yield the final product. DFT calculations can determine the geometry and energy of the transition state for the rate-determining step, providing insights into the reaction's kinetics.

Similarly, mechanisms for other reactions, such as direct arylations or pericyclic reactions with maleimides, can be investigated. fu-berlin.dejst.go.jp For instance, frontier molecular orbital (FMO) theory can be applied to explain the observed reactivity and regioselectivity in cycloaddition reactions. jst.go.jp These studies help to rationalize experimental outcomes and predict the feasibility of new transformations.

To gain a more complete understanding of a reaction's thermodynamics and kinetics, computational chemists calculate the free energy profile. This involves computing the Gibbs free energies (G) of all stationary points (reactants, intermediates, transition states, and products) along the reaction pathway. The free energy includes contributions from electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

For a transformation like the nitration of this compound, a free energy profile would map the energy changes as the reaction progresses from reactants to products, revealing the energy barriers for each step. Such profiles are crucial for understanding why a particular reaction pathway is favored over others and for optimizing reaction conditions by identifying the rate-limiting step. These calculations can also be applied to conformational changes, such as the rotation of substituent groups, to determine the energy barriers involved. dur.ac.uk

Spectroscopic Property Simulations (e.g., Vibrational Frequency Calculations)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the spectroscopic properties of this compound. These theoretical calculations allow for the prediction and detailed assignment of its vibrational spectra (Infrared and Raman), offering profound insights into the molecule's structural dynamics.

Research in this area commonly employs DFT methods, such as the B3LYP hybrid functional, paired with extensive basis sets like 6-311+G(d,p) or cc-pVTZ, to achieve a balance between computational cost and accuracy. nih.govresearchgate.netelixirpublishers.com Such calculations begin with the optimization of the molecule's ground state geometry, which is then used to compute the harmonic vibrational frequencies. The results of these simulations include the frequencies of the normal modes of vibration, their corresponding IR intensities and Raman activities, and the potential energy distribution (PED), which describes the contribution of individual internal coordinates to each vibrational mode.

The vibrational spectrum of this compound can be understood by analyzing the distinct contributions from the pyridine ring, the N-oxide group, and the two methyl substituents.

N-O Group Vibrations: The N-O stretching vibration is a key diagnostic peak for pyridine N-oxides. Theoretical studies on various pyridine 1-oxide derivatives consistently predict this strong stretching mode to appear in the 1250–1300 cm⁻¹ region of the spectrum. The precise frequency is sensitive to the electronic effects of other ring substituents and can be shifted by intermolecular interactions, such as hydrogen bonding in solvated or crystalline states. researchgate.netresearchgate.net Bending modes associated with the N-O group are predicted at lower frequencies.

Pyridine Ring Vibrations: The vibrational modes of the aromatic ring are significantly influenced by the attachment of the oxygen atom to the nitrogen and by the two methyl groups. nih.gov Key ring vibrations include C-C and C-N stretching modes, which are typically found in the 1400–1650 cm⁻¹ range, as well as in-plane and out-of-plane ring deformation modes at lower wavenumbers. researchgate.net The symmetry reduction from pyridine to this compound leads to more complex spectra, but computational models can accurately disentangle and assign these modes.

Methyl and Aryl C-H Vibrations: DFT calculations are also used to assign the vibrations associated with the C-H bonds. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the symmetric and asymmetric stretching modes of the methyl (CH₃) groups are expected in the 2850-3000 cm⁻¹ range. nih.gov Various bending modes for both aromatic C-H (in-plane and out-of-plane) and methyl groups (scissoring, rocking, wagging, and twisting) are predicted throughout the mid- and far-IR regions.

The accuracy of these theoretical predictions is often validated by comparing the simulated spectra with experimental data obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.govnih.gov While calculations typically model a single molecule in the gas phase, experimental spectra are often recorded on solid or liquid samples. Discrepancies between the calculated and observed frequencies can often be attributed to intermolecular forces and crystal packing effects, providing further insight into the condensed-phase behavior of the compound. researchgate.net

The table below presents a selection of theoretically calculated vibrational frequencies for the parent molecule, pyridine-N-oxide, which serve as a basis for understanding the spectrum of its 3,5-dimethyl derivative. The assignments are based on DFT computations and experimental data. nih.gov The presence of methyl groups in this compound would introduce additional modes and cause shifts in the ring mode frequencies.

| Calculated Frequency (cm⁻¹) nih.gov | Experimental Frequency (IR, cm⁻¹) nih.gov | Vibrational Assignment nih.gov |

|---|---|---|

| 3100 | 3100 | C-H Stretch |

| 3069 | 3070 | C-H Stretch |

| 1603 | 1603 | Ring Stretch |

| 1481 | 1480 | Ring Stretch |

| 1438 | 1440 | Ring Stretch |